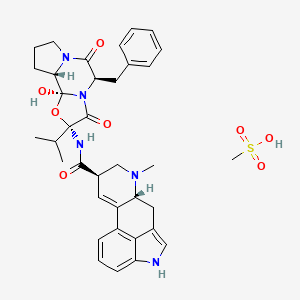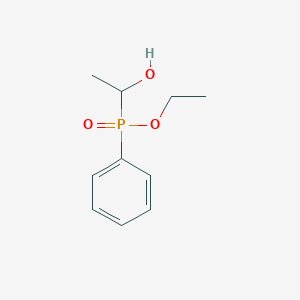
Ethyl (1-hydroxyethyl)phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1-hydroxyethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O3P This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to an oxygen atom and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (1-hydroxyethyl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylphosphinate with an appropriate alcohol under acidic or basic conditions. For example, the reaction of ethyl phenylphosphinate with ethanol in the presence of a strong acid catalyst can yield this compound .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of ethyl phenylphosphinate with aryl halides in the presence of a palladium catalyst and a base can produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1-hydroxyethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (1-hydroxyethyl)phenylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (1-hydroxyethyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl phenylphosphinate: Lacks the hydroxyl group present in ethyl (1-hydroxyethyl)phenylphosphinate.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Phenylphosphinic acid: Contains a phosphinic acid group instead of a phosphinate group.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Propiedades
Número CAS |
57483-33-7 |
|---|---|
Fórmula molecular |
C10H15O3P |
Peso molecular |
214.20 g/mol |
Nombre IUPAC |
1-[ethoxy(phenyl)phosphoryl]ethanol |
InChI |
InChI=1S/C10H15O3P/c1-3-13-14(12,9(2)11)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3 |
Clave InChI |
CBTRFZFGTYDIIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


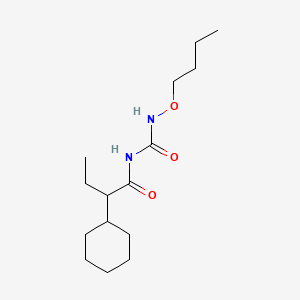
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
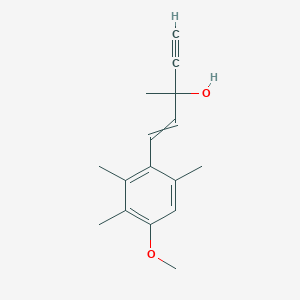
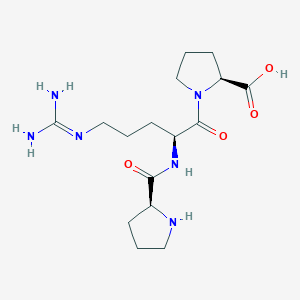
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
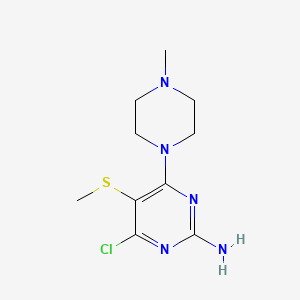
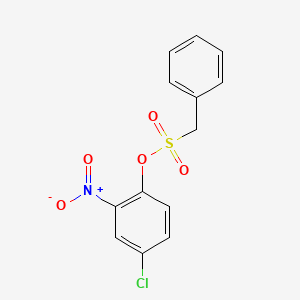
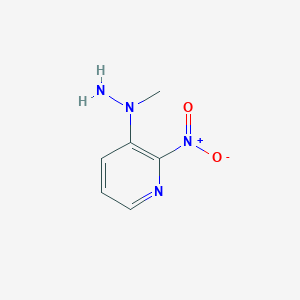


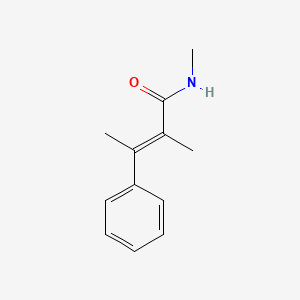
![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
